molecular formula C11H12O3 B8728050 2-(1,3-dioxaindan-5-yl)-2-methylpropanal

2-(1,3-dioxaindan-5-yl)-2-methylpropanal

Cat. No.: B8728050
M. Wt: 192.21 g/mol
InChI Key: ACPIOQKVNYLGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxaindan-5-yl)-2-methylpropanal is an organic compound with a unique structure that includes a 1,3-dioxaindan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxaindan-5-yl)-2-methylpropanal typically involves the formation of the 1,3-dioxaindan ring followed by the introduction of the propanal group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3-dioxaindan ring. Subsequent reactions introduce the propanal group, often through aldehyde functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxaindan-5-yl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized forms.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(1,3-Dioxaindan-5-yl)-2-methylpropanal has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxaindan-5-yl)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxaindan-5-yl)ethan-1-amine
  • 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine

Uniqueness

2-(1,3-Dioxaindan-5-yl)-2-methylpropanal is unique due to its specific structural features, including the 1,3-dioxaindan ring and the propanal group. These features confer distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-methylpropanal

InChI

InChI=1S/C11H12O3/c1-11(2,6-12)8-3-4-9-10(5-8)14-7-13-9/h3-6H,7H2,1-2H3

InChI Key

ACPIOQKVNYLGJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3A° molecular sieves (6.5 g) in CH2Cl2 (15 mL) was stirred at room temperature for 30 minutes and then PCC (pyridinium chlorochromate) (2 g) was added. To this PCC suspension, a solution of Compound H (1 g, 5.15 mmol) in dry CH2Cl2 (15 mL) was added dropwise and was stirred at room temperature for 3.5 hours.
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Quantity
2 g
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

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